4-({[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a benzothiazole ring, a chlorinated benzene ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 5-chloro-1,3-benzothiazole-2-thiol, which is then reacted with chloroacetyl chloride to form 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl chloride. This intermediate is subsequently reacted with 4-aminobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted benzothiazole derivatives .
Scientific Research Applications
4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The benzothiazole ring is known to interact with various biological targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Shares the benzothiazole ring but lacks the additional functional groups present in 4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID.
4- (1- (Benzo [d]thiazol-6-ylsulfonyl)-5-chloro-1H-indol-2-yl)butanoic acid: Contains a benzothiazole ring and a chlorinated benzene ring but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of 4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H11ClN2O3S2 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-[[2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-10-3-6-13-12(7-10)19-16(24-13)23-8-14(20)18-11-4-1-9(2-5-11)15(21)22/h1-7H,8H2,(H,18,20)(H,21,22) |
InChI Key |
QQCSNHMVZLWUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
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